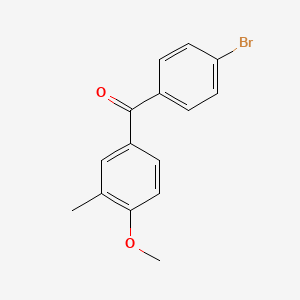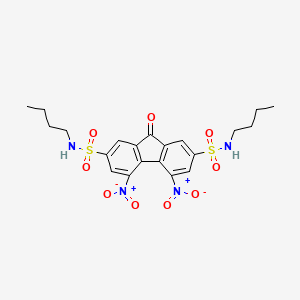
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two butyl groups, two nitro groups, and a fluorene core with sulfonamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:
Nitration: The fluorene core is first nitrated to introduce nitro groups at the 4 and 5 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: The nitrated fluorene is then oxidized to introduce the keto group at the 9 position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps, and large-scale sulfonation reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes several types of chemical reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: Formation of N2,N~7~-dibutyl-4,5-diamino-9-oxo-9H-fluorene-2,7-disulfonamide.
Substitution: Formation of various N2,N~7~-dialkyl or diaryl derivatives.
Oxidation: Formation of additional keto or carboxyl groups on the fluorene core.
Applications De Recherche Scientifique
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or bacterial infections.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide groups can mimic natural substrates of enzymes, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide.
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide.
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dimethylamide: Similar structure but with methylamide groups instead of sulfonamide.
Uniqueness
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H24N4O9S2 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
2-N,7-N-dibutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H24N4O9S2/c1-3-5-7-22-35(31,32)13-9-15-19(17(11-13)24(27)28)20-16(21(15)26)10-14(12-18(20)25(29)30)36(33,34)23-8-6-4-2/h9-12,22-23H,3-8H2,1-2H3 |
Clé InChI |
CYZDWUBXUKZZOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


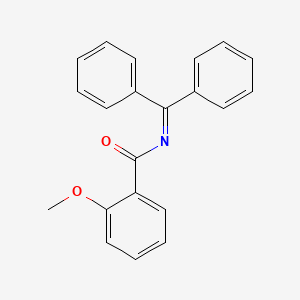
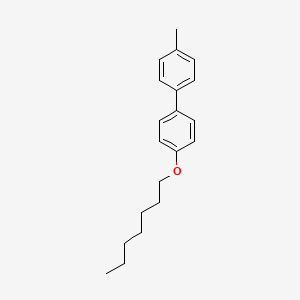
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)
![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)
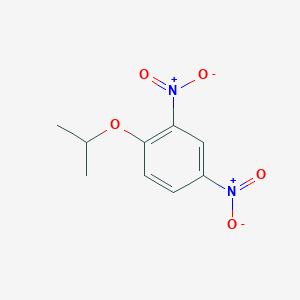
![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)
